molecular formula C12H6N4O8 B14341156 1,1'-Biphenyl, 2,3',4,4'-tetranitro- CAS No. 106323-85-7

1,1'-Biphenyl, 2,3',4,4'-tetranitro-

Cat. No.: B14341156
CAS No.: 106323-85-7
M. Wt: 334.20 g/mol
InChI Key: ZJMAZGPQQSTXRS-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,3’,4,4’-tetranitro- is a chemical compound with the molecular formula C12H6N4O8. It is a derivative of biphenyl, where four nitro groups are attached to the biphenyl structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- typically involves the nitration of biphenyl. The process includes the following steps:

    Nitration Reaction: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.

    Purification: The crude product is purified using recrystallization techniques to obtain pure 1,1’-Biphenyl, 2,3’,4,4’-tetranitro-.

Industrial production methods may involve continuous flow reactors to handle large-scale synthesis, ensuring consistent quality and yield.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,3’,4,4’-tetranitro- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents like halogens or alkyl groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of nitrogen.

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction typically yields 1,1’-Biphenyl, 2,3’,4,4’-tetraamino-.

Scientific Research Applications

1,1’-Biphenyl, 2,3’,4,4’-tetranitro- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific targeting mechanisms.

    Industry: It is used in the production of high-energy materials and explosives due to its stability and energetic properties.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactants. The pathways involved include electron transfer processes and the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,3’,4,4’-tetranitro- can be compared with other nitro-substituted biphenyl compounds, such as:

    1,1’-Biphenyl, 2,2’,4,4’-tetranitro-: Similar in structure but with different positions of the nitro groups, leading to variations in chemical reactivity and applications.

    1,1’-Biphenyl, 2,4,2’,4’-tetranitro-: Another isomer with distinct properties and uses.

    1,1’-Biphenyl, 2,3’,4,5’-tetranitro-: Differing in the position of one nitro group, affecting its chemical behavior.

The uniqueness of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- lies in its specific arrangement of nitro groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

106323-85-7

Molecular Formula

C12H6N4O8

Molecular Weight

334.20 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)-1,2-dinitrobenzene

InChI

InChI=1S/C12H6N4O8/c17-13(18)8-2-3-9(11(6-8)15(21)22)7-1-4-10(14(19)20)12(5-7)16(23)24/h1-6H

InChI Key

ZJMAZGPQQSTXRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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